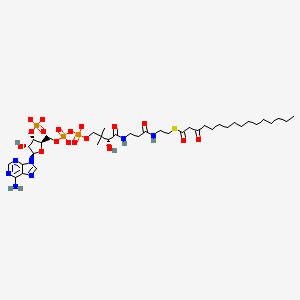
Fluo-4FF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluo-4FF is a xanthene dye. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Chemical and Physiological Characterization
Fluo-4FF, along with its related dyes, plays a crucial role in cellular studies, especially in monitoring calcium concentrations. It offers brighter fluorescence emission compared to its predecessors like fluo-3, making it suitable for photometric and imaging applications such as confocal laser scanning microscopy, flow cytometry, or spectrofluorometry. Its higher emission intensity allows for use at lower intracellular concentrations, thus being less invasive (Gee et al., 2000).
Optical Recording in Cardiac Tissue
This compound is instrumental in cardiac studies. It's used for differentiating optically recorded Ca2+ transients during action potential propagation in cardiac tissue, providing insights into calcium inward currents in multicellular cardiac tissue, and aiding in assessing changes in activation/fast inactivation of these currents following pharmacological interventions (Jousset & Rohr, 2015).
Comparative Assessment in Rat Ventricular Myocytes
In the context of Ca(2+) physiology in rat ventricular myocytes, this compound and its variants like fluo-2MA and fluo-3 are frequently employed. These indicators differ in cellular loading, subcellular compartmentalization, and intracellular Ca(2+) affinity, highlighting the importance of choosing the appropriate fluo indicator based on the specific requirements of the experiment (Hagen et al., 2011).
Calibration in Skeletal Muscle
This compound's applicability extends to studying Ca2+ signaling in skeletal muscle, particularly with the Ca2+-Mag-Fluo-4 reaction. This reaction is key to understanding the kinetics of rapid muscle Ca2+ transients, thereby contributing significantly to the quantitative study of Ca2+ kinetics in various cell types (Milán et al., 2021).
Photochemical Generation and Detection
Fluo-3, a predecessor of this compound, has been pivotal in the study of photochemically generated cytosolic calcium pulses. Its ability to indicate changes in intracellular Ca2+ concentrations, along with its compatibility with UV-sensitive caged compounds, has laid the groundwork for the development and enhanced application of this compound (Kao et al., 1989).
Monitoring Cellular Calcium Concentration
Another application of this compound is in monitoring cellular calcium concentration over a wide range. This is achieved by using two fluorescent dyes with the same fluorophore but different affinities, such as Fluo-4 and this compound, to image calcium waves in cardiac myocytes (Figueroa et al., 2013).
Fluorimetry in Synthetic Polymer Studies
While not directly related to this compound, the broader field of fluorimetry, which this compound is a part of, has significant applications in the study of synthetic polymers. These techniques help in understanding the distribution of species in polymer systems, their conformational mobility, and diffusion-controlled reactions (Morawetz, 1979).
Propiedades
Fórmula molecular |
C35H26F4N2O13 |
|---|---|
Peso molecular |
758.6 g/mol |
Nombre IUPAC |
2-[2-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid |
InChI |
InChI=1S/C35H26F4N2O13/c36-19-2-4-23(41(14-31(48)49)15-32(50)51)35(34(19)39)53-6-5-52-28-7-16(1-3-22(28)40(12-29(44)45)13-30(46)47)33-17-8-20(37)24(42)10-26(17)54-27-11-25(43)21(38)9-18(27)33/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51) |
Clave InChI |
RWUGLXXRIOWFGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)






![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)





